molecular formula C15H13ClO3 B6406759 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261892-83-4

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6406759
CAS RN: 1261892-83-4
M. Wt: 276.71 g/mol
InChI Key: SPTFEMYYCHDGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% (2-CMPMB) is an organic compound belonging to the class of benzoic acids. It is a white solid and is soluble in water, alcohols, and other organic solvents. 2-CMPMB is widely used in the synthesis of various organic compounds, as a reagent in organic reactions, and as a catalyst in industrial processes. It is also used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is used in scientific research as a tool to study biochemical and physiological processes, and to investigate the mechanisms of action of various drugs and other compounds. It is used to study the effects of drugs on cellular processes such as metabolism, signal transduction, and gene expression. It is also used to study the effects of environmental toxins on the body, and to investigate the role of various enzymes in biochemical pathways.

Mechanism of Action

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation, pain, and other physiological processes. By inhibiting the activity of COX, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% can reduce the production of prostaglandins, which may lead to various therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of certain types of cancer cells, and to reduce the risk of cardiovascular disease. In addition, 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% has been found to have antioxidant, anticonvulsant, and anti-allergic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is a potent inhibitor of the enzyme COX, and can therefore have serious side effects if used in high concentrations or if used over long periods of time.

Future Directions

Further research is needed to explore the potential therapeutic applications of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%. This includes exploring its potential use in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammation. In addition, further research is needed to investigate the potential side effects of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, and to develop methods to minimize them. Finally, further research is needed to develop new synthetic methods for the production of 2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95%, as well as methods to improve the yield and purity of the compound.

Synthesis Methods

2-(4-Chloro-2-methoxyphenyl)-6-methylbenzoic acid, 95% is synthesized by the reaction of 4-chloro-2-methoxyphenol and 6-methylbenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then isolated by filtration or crystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and catalyst used.

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(16)8-13(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTFEMYYCHDGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691064
Record name 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-83-4
Record name 4'-Chloro-2'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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